molecular formula C11H12O4 B2390961 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine CAS No. 4777-19-9

5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2390961
CAS No.: 4777-19-9
M. Wt: 208.213
InChI Key: DOGPQVKVYVMFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that features both an oxirane (epoxide) ring and a benzodioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of epichlorohydrin with a precursor molecule that contains a benzodioxine moiety. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction between epichlorohydrin and the precursor, resulting in the formation of the desired epoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine involves the reactivity of the epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine is unique due to its combination of an epoxide ring and a benzodioxine structure. This combination imparts distinct chemical properties, making it particularly useful in the synthesis of complex molecules and in applications requiring high reactivity .

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-9-11(13-5-4-12-9)10(3-1)15-7-8-6-14-8/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGPQVKVYVMFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.